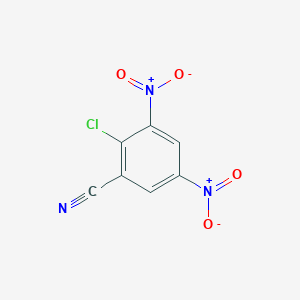

2-Chloro-3,5-dinitrobenzonitrile

Description

2-Chloro-3,5-dinitrobenzonitrile (CAS: 27697-45-6) is a nitroaromatic compound with the molecular formula C₇H₂ClN₃O₄ and a molecular weight of 227.56 g/mol . It features a nitrile group (-CN) at position 1, a chlorine atom at position 2, and nitro (-NO₂) groups at positions 3 and 5 on the benzene ring. This substitution pattern confers high polarity and reactivity, making it valuable in pharmaceutical and agrochemical synthesis. Limited direct data exist for this isomer, but related compounds (e.g., 4-chloro-3,5-dinitrobenzonitrile) provide insights into its behavior.

Properties

CAS No. |

27697-45-6 |

|---|---|

Molecular Formula |

C7H2ClN3O4 |

Molecular Weight |

227.56 g/mol |

IUPAC Name |

2-chloro-3,5-dinitrobenzonitrile |

InChI |

InChI=1S/C7H2ClN3O4/c8-7-4(3-9)1-5(10(12)13)2-6(7)11(14)15/h1-2H |

InChI Key |

GXBZQHWSOAJTLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-3,5-dinitrobenzonitrile

CAS : 1930-72-9 (varies by source; also reported as 532-27-4)

Molecular Formula : C₇H₂ClN₃O₄

Key Properties :

- Melting Point : 140.5–141°C

- Boiling Point : Predicted 326.3±42.0°C

- Solubility : Slightly soluble in chloroform and DMSO; insoluble in water

- Toxicity : Mouse LD₅₀ (intraperitoneal) = 50 mg/kg, indicating high acute toxicity . Toxicity models (e.g., GAM) underpredicted its potency in studies .

Applications: Used as a pharmaceutical intermediate and in synthesizing derivatives like 3-nitro-4-thiocyanobenzonitrile .

Comparison :

- Substituent Position : The chlorine at position 4 (para to nitrile) vs. position 2 (ortho) alters electronic effects. The para-substituted isomer may exhibit higher symmetry and stability.

- Synthesis : Both isomers likely involve nitration and chlorination steps. For 3,5-dinitrobenzonitrile derivatives, phosphorus oxychloride is a common dehydrating agent .

Halogen-Substituted Analogues: 3,5-Dichlorobenzonitrile

CAS : 6575-00-4

Molecular Formula : C₇H₃Cl₂N

Key Properties :

- Molecular Weight : 172.01 g/mol

- Electron Affinity : Data suggest lower electron-withdrawing capacity compared to nitro-substituted analogues .

Applications : Primarily used in organic synthesis due to its dual chlorine substituents.

Comparison :

- Reactivity : The absence of nitro groups reduces electrophilicity, making it less reactive in substitution reactions.

- Toxicity : Likely less toxic than nitro derivatives, though specific data are unavailable.

Trifluoromethyl Derivatives: 2-Chloro-3,5-dinitrobenzotrifluoride

CAS : 392-95-0

Molecular Formula : C₇HClF₃N₂O₄

Key Properties :

Comparison :

Amino-Substituted Analogues: 2-Amino-3,5-dichlorobenzonitrile

CAS : 53312-77-9

Molecular Formula : C₇H₄Cl₂N₂

Key Properties :

Comparison :

- Reactivity: The amino group (-NH₂) introduces nucleophilic character, contrasting with the electrophilic nitro groups in 2-chloro-3,5-dinitrobenzonitrile.

- Applications : Primarily used in heterocyclic chemistry and chiral synthesis .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Insights

- Toxicity : Nitro-substituted compounds (e.g., 4-chloro-3,5-dinitrobenzonitrile) exhibit higher toxicity than halogen-only analogues, likely due to nitro group reactivity and metabolic activation .

- Synthetic Challenges : Chlorination and nitration steps require precise control to avoid byproducts. Improved methods using phosphorus oxychloride enhance yields (up to 94.3% in related syntheses) .

- Applications: Nitro and trifluoromethyl groups expand utility in agrochemicals, while amino derivatives are pivotal in asymmetric synthesis .

Preparation Methods

Reaction Conditions and Optimization

This approach begins with 2-chlorobenzonitrile, where nitration introduces nitro groups at positions 3 and 5. The nitrile’s strong meta-directing effect positions the first nitro group at position 5. A second nitration, directed by the existing nitro group, targets position 3.

Procedure :

-

First Nitration :

-

Second Nitration :

-

Reagents: Additional HNO₃ (10 mL)

-

Conditions: 125°C for 4 hours

-

Product: 2-Chloro-3,5-dinitrobenzonitrile

-

Mechanistic Insights

Nitration proceeds via the nitronium ion (NO₂⁺) attack, with the nitrile group directing meta substitution. Steric hindrance from the chlorine atom at position 2 slightly reduces reaction efficiency, necessitating elevated temperatures.

Method 2: Conversion from 2-Chloro-3,5-dinitrobenzoic Acid

Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

This method adapts a benzoic acid precursor, leveraging its ease of nitration:

Procedure :

Carboxylic Acid to Nitrile Conversion

The acid is converted to the nitrile via a two-step process:

-

Formation of Acid Chloride :

-

Reagent: SOCl₂ (excess)

-

Conditions: Reflux, 2 hours

-

-

Ammonolysis and Dehydration :

-

Reagent: NH₃ (g), followed by PCl₅

-

Yield: ~60–65% (estimated)

-

Challenges : Nitro groups may hydrolyze under acidic conditions, requiring strict temperature control.

Method 3: Alternative Halogenation Approaches

Chlorination of 3,5-Dinitrobenzonitrile

Direct chlorination of 3,5-dinitrobenzonitrile faces regiochemical hurdles. Nitro groups direct meta substitution, but the nitrile’s meta effect complicates positioning.

Procedure :

-

Substrate : 3,5-Dinitrobenzonitrile

-

Chlorinating Agent : Cl₂ gas, FeCl₃ catalyst

-

Conditions : 80°C, 12 hours

-

Outcome : Low yield (<30%) due to competing side reactions.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Yield | Key Challenges |

|---|---|---|---|

| Sequential Nitration | 2-Chlorobenzonitrile | 68–73% | Over-nitration, side products |

| Benzoic Acid Conversion | 2-Chlorobenzoic Acid | ~60–65% | Nitrile group instability, multi-step |

| Direct Chlorination | 3,5-Dinitrobenzonitrile | <30% | Poor regioselectivity, low efficiency |

Optimal Route : Sequential nitration of 2-chlorobenzonitrile balances yield and simplicity.

Reaction Mechanisms and Optimization

Nitration Kinetics

The rate-determining step involves NO₂⁺ generation in H₂SO₄. Higher temperatures (125°C) accelerate nitration but risk decomposition. Stirring at 0°C during HNO₃ addition minimizes side reactions.

Solvent and Catalyst Effects

-

Solvent : Sulfuric acid enhances electrophilicity but may protonate the nitrile, reducing reactivity.

-

Catalyst : FeCl₃ in chlorination promotes Lewis acid-mediated substitution.

Challenges and Practical Considerations

-

Regioselectivity : Competing directing effects of Cl, NO₂, and CN groups necessitate precise conditions.

-

Nitrile Stability : Strong acids (H₂SO₄) may hydrolyze CN to COOH, requiring neutralization steps.

-

Purification : Column chromatography or recrystallization (ethanol/water) isolates the product .

Q & A

Q. Limitations :

- Data Gaps : Limited experimental toxicity data for nitrile-nitro compounds reduces model accuracy.

- Mechanistic Complexity : Synergistic effects of -Cl and -NO₂ groups are not fully captured by existing descriptors. Cross-validation with in vitro assays (e.g., Ames test) is advised .

Advanced: How should researchers address contradictions in reaction outcomes during derivative synthesis (e.g., unexpected substitution sites)?

Methodological Answer:

Contradictions often arise from competing reaction pathways. Strategies include:

- Mechanistic Analysis : Use DFT calculations to map electrophilic aromatic substitution (EAS) reactivity. Nitro groups are meta-directing, but steric hindrance from -Cl may alter regioselectivity.

- Condition Screening : Vary solvents (polar vs. nonpolar) and catalysts (e.g., CuCl₂ for Ullmann-type couplings). For example, DMF enhances nucleophilic substitution at the nitrile group.

- Byproduct Isolation : LC-MS or preparative TLC identifies minor products, guiding optimization .

Advanced: What strategies optimize the design of 2-Chloro-3,5-dinitrobenzonitrile derivatives for biological activity studies?

Methodological Answer:

- Functional Group Tuning :

- Introduce electron-donating groups (-NH₂, -OCH₃) to modulate electron-deficient aromatic rings for targeted protein interactions.

- Replace -Cl with -F to enhance metabolic stability while retaining steric bulk.

- Click Chemistry : Azide-alkyne cycloaddition enables rapid diversification of the nitrile group into triazole derivatives for high-throughput screening.

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock) predicts binding to enzymes like cytochrome P450 or nitroreductases, guiding rational design .

Basic: What safety precautions are critical when handling 2-Chloro-3,5-dinitrobenzonitrile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust/particulates.

- Storage : Keep in a dark, cool (<25°C) environment; nitro compounds are light-sensitive and may decompose exothermically.

- Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite) .

Advanced: How do solvent and temperature affect the regioselectivity of nucleophilic substitutions on 2-Chloro-3,5-dinitrobenzonitrile?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution at the nitrile group. Nonpolar solvents (toluene) may promote aromatic ring reactions.

- Temperature : Higher temperatures (80–100°C) accelerate SNAr (nucleophilic aromatic substitution) at nitro-activated positions, while lower temperatures (-20°C) favor nitrile conversion to amides.

- Case Study : Reaction with piperidine in DMF at 60°C yields the nitrile-derived amide, whereas THF at 25°C results in ring-substituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.